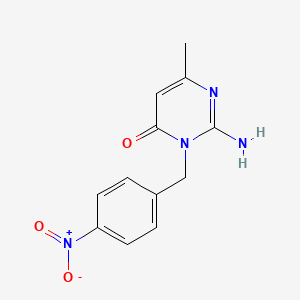

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

Description

Properties

IUPAC Name |

2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKJNBWIPGACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidin-4(3H)-one and 4-nitrobenzyl chloride.

Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Electrophiles such as alkyl halides, under basic conditions.

Major Products Formed

Reduction of Nitro Group: 2-amino-6-methyl-3-(4-aminobenzyl)-4(3H)-pyrimidinone.

Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, exhibit significant anticancer properties. A study focused on the synthesis of several pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with key biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways. For instance, studies have highlighted its potential to inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis and a target for antifolate drugs. This inhibition could lead to effective treatments for diseases characterized by rapid cell proliferation, such as cancer .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is crucial for optimizing its pharmacological properties. Researchers have synthesized analogs and tested their biological activities, revealing that modifications to the nitrobenzyl group can significantly affect the compound's potency and selectivity against specific targets .

Synthesis and Derivative Development

The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone involves several steps, including the formation of the pyrimidine ring and the introduction of functional groups that enhance its biological activity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve yields and reduce reaction times .

Potential Applications in Other Fields

Agricultural Chemistry

There is potential for this compound to be utilized in agricultural chemistry as a pesticide or herbicide due to its bioactive properties. Its ability to inhibit specific enzymes could be leveraged to develop new agrochemicals that target pests or weeds without harming crops .

Material Science

The incorporation of nitro groups into organic compounds often enhances their electronic properties, making them suitable for applications in material science, particularly in developing organic semiconductors or sensors .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrimidinones, focusing on substituent effects and biological activities:

Key Findings

Substituent Effects on Bioactivity :

- Nitro Groups : The 4-nitrobenzyl group in the target compound increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase) . In contrast, 5-nitro derivatives (e.g., ) are critical in riboflavin biosynthesis but require phosphorylation for enzymatic activity .

- Methyl Groups : The 6-methyl substituent improves metabolic stability compared to trifluoromethyl analogues (e.g., ), which show cytotoxicity despite higher potency .

Tautomerism and Solubility: Pyrimidinones with 4(3H)-tautomers (e.g., ureidopyrimidones in ) dimerize via hydrogen bonding, reducing solubility. The 4-nitrobenzyl group in the target compound may disrupt dimerization, improving bioavailability .

Antibacterial vs. Antithyroid: Unlike 2-thiouracil (), the target compound’s nitroaromatic substituent may favor bacterial enzyme inhibition over thyroid peroxidase targeting .

Data Tables

Physicochemical Properties

Biological Activity

2-Amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further exploration in drug development.

- Molecular Formula: C12H12N4O2

- Molecular Weight: 244.25 g/mol

- IUPAC Name: 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

The biological activity of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis. Its structural components allow it to mimic natural substrates, leading to competitive inhibition of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Research has indicated that compounds similar to 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone exhibit antimicrobial properties against various pathogens, including drug-sensitive strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria . The nitro group in the structure is often linked to enhanced antibacterial activity.

Anticancer Potential

Studies have shown that pyrimidine derivatives can possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 and KB-3-1 . The ability of this compound to interfere with DNA synthesis pathways positions it as a potential candidate for cancer therapeutics.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity and inhibitory effects of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against specific targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the nitrobenzyl moiety in enhancing the biological activity of pyrimidine derivatives. Modifications on the pyrimidine ring and side chains were systematically explored to optimize efficacy and reduce toxicity .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functionalization. A common approach includes:

- Step 1 : Condensation of thiourea derivatives with β-keto esters to form the pyrimidinone core .

- Step 2 : Nitration of the benzyl group using tert-butyl hydroperoxide or HNO₃/H₂SO₄ under controlled temperatures (0–25°C) to avoid over-nitration .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .

Key variables : Reaction temperature, stoichiometry of nitrating agents, and solvent polarity critically affect yield (reported 45–72%) and purity.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, C–H···O interactions in the nitrobenzyl group stabilize the crystal lattice .

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.3 (s, CH₃), δ 8.2 (d, NO₂-ArH) .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups .

Q. How does the compound’s reactivity vary under acidic/basic conditions?

- Acidic conditions : Protonation at N3 of the pyrimidinone ring enhances electrophilicity, enabling substitution at C2 .

- Basic conditions : Deprotonation of the 4(3H)-pyrimidinone ring facilitates nucleophilic attacks, e.g., alkylation or acylation at the amino group .

Stability : Decomposes above 200°C; store in inert atmospheres to prevent oxidation of the nitro group .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of polymorphs or co-crystals?

- Density Functional Theory (DFT) : Predicts stable polymorphs by comparing lattice energies. For example, Aakerøy et al. identified three polymorphs of a related nitro-pyrimidine via Hirshfeld surface analysis .

- Molecular docking : Screens co-formers (e.g., carboxylic acids) for co-crystal formation, improving solubility .

Challenge : Discrepancies between predicted and experimental crystal packing require validation via PXRD .

Q. What strategies resolve contradictions in reported biological activities (e.g., TNF-α activation vs. enzyme inhibition)?

- Dose-response assays : Re-evaluate activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects .

- Target profiling : Use kinome-wide screening to distinguish off-target interactions. For example, Novakov et al. linked adamantyl derivatives to TNF-α activation, but conflicting data may arise from assay-specific conditions (e.g., cell line variability) .

Q. How do steric and electronic effects of the 4-nitrobenzyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The bulky nitrobenzyl group limits Suzuki-Miyaura coupling at C2 unless palladium catalysts with large ligands (e.g., XPhos) are used .

- Electronic effects : The electron-withdrawing nitro group deactivates the ring, requiring elevated temperatures (80–100°C) for nucleophilic aromatic substitution .

Q. What methodologies validate the compound’s stability in biological matrices for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.